molecular formula C10H9NO3S B3259473 Ethyl 4-(furan-2-yl)thiazole-2-carboxylate CAS No. 31877-31-3

Ethyl 4-(furan-2-yl)thiazole-2-carboxylate

Cat. No.: B3259473
CAS No.: 31877-31-3
M. Wt: 223.25 g/mol
InChI Key: PKCVXFJODDAMRW-UHFFFAOYSA-N
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Description

Ethyl 4-(furan-2-yl)thiazole-2-carboxylate is a heterocyclic compound that features both furan and thiazole rings These rings are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(furan-2-yl)thiazole-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with thioamide under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring. The esterification step involves the use of ethanol and an acid catalyst to yield the ethyl ester derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(furan-2-yl)thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on both the furan and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated furan and thiazole derivatives.

Scientific Research Applications

Ethyl 4-(furan-2-yl)thiazole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(furan-2-yl)thiazole-2-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The furan and thiazole rings contribute to the compound’s ability to interact with biological macromolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

    Ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate: Contains a pyridine ring instead of a furan ring.

    Ethyl 4-(benzothiazol-2-yl)thiazole-2-carboxylate: Features a benzothiazole ring.

Uniqueness

Ethyl 4-(furan-2-yl)thiazole-2-carboxylate is unique due to the presence of both furan and thiazole rings, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-(furan-2-yl)-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-13-10(12)9-11-7(6-15-9)8-4-3-5-14-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCVXFJODDAMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273138
Record name Ethyl 4-(2-furanyl)-2-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31877-31-3
Record name Ethyl 4-(2-furanyl)-2-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31877-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2-furanyl)-2-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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